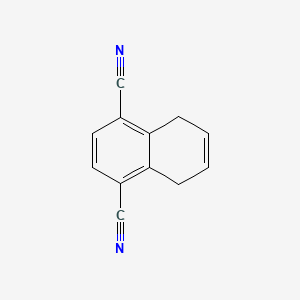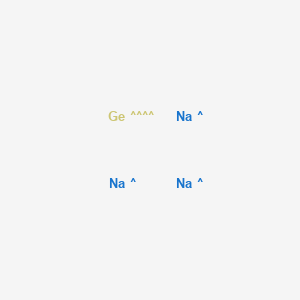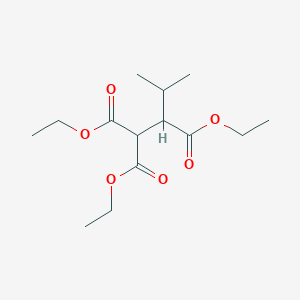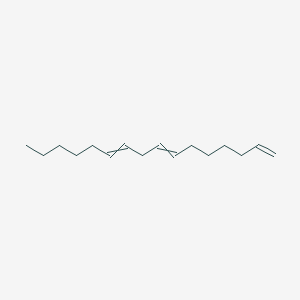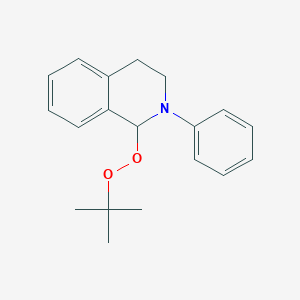
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is an organic peroxide compound known for its unique structure and reactivity. It contains a peroxy group attached to a tetrahydroisoquinoline ring, making it a valuable compound in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor, such as 2-phenyl-1,2,3,4-tetrahydroisoquinoline, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy bond .
Industrial Production Methods
Industrial production of this compound may involve continuous preparation methods using plate exchangers with high heat exchange capacity to ensure efficient and safe synthesis . This approach allows for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Under certain conditions, the compound can be reduced to form different products.
Substitution: The phenyl and tetrahydroisoquinoline moieties can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., sulfuric acid, hydrochloric acid), bases, and other oxidizing or reducing agents . Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure safety and efficiency.
Major Products
Major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the phenyl or tetrahydroisoquinoline rings .
Applications De Recherche Scientifique
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and radical formation.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline involves the generation of radicals through the homolysis of the peroxy bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator and oxidizing agent.
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Used as an initiator and cross-linking agent in polymer chemistry.
Uniqueness
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structure, which combines a peroxy group with a tetrahydroisoquinoline ring. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
114021-48-6 |
|---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-tert-butylperoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)22-21-18-17-12-8-7-9-15(17)13-14-20(18)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3 |
Clé InChI |
GIYSQRQZNXRMEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC1C2=CC=CC=C2CCN1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
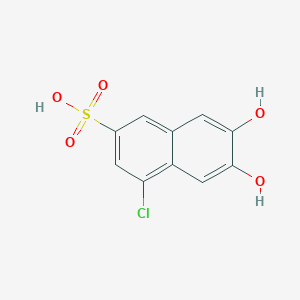


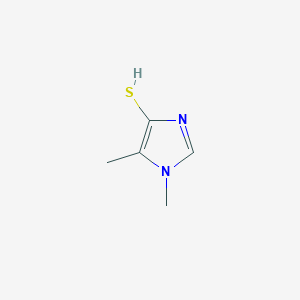
![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
